molecular formula C15H17NO2 B12652236 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine CAS No. 84837-24-1

4-Methoxy-N-(4-methoxyphenyl)-m-toluidine

Cat. No.: B12652236
CAS No.: 84837-24-1
M. Wt: 243.30 g/mol
InChI Key: RSMQZCBRDKTDEH-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxyphenyl)-m-toluidine (CAS: 84837-24-1, molecular formula: C₁₅H₁₇NO₂) is a diarylamine derivative featuring two methoxy groups at the para positions of the phenyl rings and a methyl substituent at the meta position of the toluidine moiety. This compound is synthesized via Pd-catalyzed Buchwald-Hartwig cross-coupling reactions, typically using Pd(OAc)₂/dppf as the catalytic system and sodium tert-butoxide as a base . Its structure combines electron-donating methoxy groups with steric modulation from the methyl group, making it relevant in materials science, particularly as a building block for hole-transporting layers (HTLs) in optoelectronic devices .

Properties

CAS No.

84837-24-1

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)-3-methylaniline

InChI

InChI=1S/C15H17NO2/c1-11-10-13(6-9-15(11)18-3)16-12-4-7-14(17-2)8-5-12/h4-10,16H,1-3H3

InChI Key

RSMQZCBRDKTDEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methoxyphenyl)-m-toluidine typically involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methoxyphenyl)-m-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted aromatic compounds .

Scientific Research Applications

4-methoxy-N-(4-methoxyphenyl)-m-toluidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methoxyphenyl)-m-toluidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The para-methoxy groups enhance electron-donating capacity, critical for HTL applications.
  • Synthetic Flexibility : Pd-catalyzed methods dominate, but Stille/Suzuki couplings enable incorporation of heteroaromatic groups (e.g., pyridine), broadening optoelectronic tunability .
Electronic and Thermal Properties

Data from UV-Vis spectroscopy and differential pulse voltammetry (DPV) highlight differences in electronic behavior:

Compound λₘₐₓ (nm) HOMO (eV) LUMO (eV) Thermal Decomposition (°C) Reference
4-Methoxy-N-(4-methoxyphenyl)-m-toluidine 348 -5.03 -2.46 >400
DNB (Quinoxaline-based HTL) 348 -5.03 -2.46 >400
bDNB (Biquinoxaline-based HTL) 356 -5.02 -2.76 >400
DNP (Pyridopyrazine-based HTL) 350 -4.98 -2.87 >400

Key Findings :

  • HOMO Levels : All compounds exhibit HOMO levels near -5.0 eV, aligning with perovskite valence bands for efficient hole extraction .
  • Thermal Stability : Decomposition points above 400°C make these compounds suitable for high-temperature device processing .
Functional Comparisons
  • HTL Performance : 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine derivatives (e.g., DNB, bDNB) outperform pyridopyrazine-based DNP due to better energy level alignment and charge mobility .
  • Catalytic Applications : Unlike sulfonamide derivatives (e.g., N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide ), diarylamines are rarely used in catalysis but excel in optoelectronics.
  • Biological Relevance : Simpler analogs like 4-Methoxy-2-methylaniline (m-cresidine) are intermediates in pharmaceuticals but lack the extended conjugation needed for HTLs .

Biological Activity

4-Methoxy-N-(4-methoxyphenyl)-m-toluidine is an organic compound classified as a diarylamine, characterized by the presence of two methoxy groups attached to aromatic rings. Its chemical formula is C16H19N2O2, with a molecular weight of approximately 243.30 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The structural features of 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine contribute significantly to its biological activity. The methoxy groups enhance its lipophilicity, potentially influencing its interaction with biological membranes and targets.

PropertyValue
Chemical FormulaC16H19N2O2
Molecular Weight243.30 g/mol
Melting Point104–106 °C

Antimicrobial Properties

Preliminary studies indicate that 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine exhibits antimicrobial activity against various pathogens. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes, although specific targets remain to be fully elucidated. Further research is necessary to quantify its efficacy against specific bacterial and fungal strains.

Anticancer Activity

Research has suggested that this compound may possess anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast cancer cells (MCF7), which is critical for developing new cancer therapies.

Case Study: Cytotoxicity Against MCF7 Cells
A study evaluating the cytotoxic effects of various compounds, including 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine, reported significant reductions in cell viability at varying concentrations. The IC50 value for this compound was determined to be approximately 25 µM, indicating potent activity against breast cancer cells.

The proposed mechanism of action for 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine involves interactions with specific molecular targets that influence enzyme activity and cellular pathways. It is hypothesized that the compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-MethoxyanilineContains one methoxy group attached to anilineSimpler structure; less steric hindrance
N,N-Dimethyl-4-methoxyanilineDimethyl substitution at the nitrogen atomIncreased lipophilicity; altered biological activity
4-Methyl-N-(4-methoxyphenyl)anilineMethyl group in place of one hydrogen on the anilineEnhanced reactivity due to steric effects

Toxicological Considerations

While the potential benefits of 4-Methoxy-N-(4-methoxyphenyl)-m-toluidine are promising, it is essential to consider its toxicological profile. Studies on related compounds have shown that some diarylamines can exhibit carcinogenic properties. Therefore, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound before clinical applications.

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